1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a cyclohexyl group on one nitrogen atom and a tetrazole ring substituted with a 4-methoxyphenyl group on the other. The tetrazole moiety is a critical pharmacophore in many bioactive molecules, particularly in angiotensin II receptor antagonists (e.g., CV-11974) . The 4-methoxyphenyl substituent contributes to electronic and steric properties, influencing solubility and receptor interactions .
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEBZSMSVRRFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[1+3] Cycloaddition of Azides and Nitriles
The most direct route to 1-substituted tetrazoles involves the Huisgen cycloaddition between an aryl azide and a nitrile.
Procedure :
- Synthesis of 4-Methoxyphenylazide :
- Cycloaddition with Acetonitrile :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst Loading | 10 mol% ZnBr₂ |
| Yield | 78% |
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The UT-4CR offers a modular approach to tetrazoles with diverse substituents.
Components :
- Aldehyde : 4-Methoxybenzaldehyde.
- Amine : Benzylamine (temporary protecting group).
- Isocyanide : Methyl isocyanoacetate.
- Azide Source : Trimethylsilyl azide (TMSN₃).
Procedure :
- Combine components in methanol at 25°C for 24 hours.
- Hydrolyze the methyl ester to carboxylic acid using LiOH.
- Reduce the carboxylic acid to aminomethyl via Curtius rearrangement.
Outcome :
Functionalization of the Tetrazole Methyl Group
Bromination and Amination
Step 1: Bromination :
- Treat 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole with N-bromosuccinimide (NBS, 1.2 eq) and AIBN (0.1 eq) in CCl₄ under reflux.
- Isolate 5-(bromomethyl)-1-(4-methoxyphenyl)-1H-tetrazole in 85% yield.
Step 2: Amination :
- React the bromomethyl derivative with hexamine in ethanol at 60°C for 6 hours.
- Hydrolyze the intermediate with HCl to yield the primary amine.
Yield : 90% after hydrolysis.
Direct Reductive Amination
Alternative Approach :
- Convert the methyl group to a nitrile via radical cyanation.
- Reduce the nitrile to amine using LiAlH₄.
Urea Bond Formation: Carbamoylation Strategies
Isocyanate Coupling
Procedure :
- Generate cyclohexyl isocyanate by treating cyclohexylamine with triphosgene (0.33 eq) in dichloromethane at 0°C.
- React 1-(4-methoxyphenyl)-5-(aminomethyl)-1H-tetrazole with cyclohexyl isocyanate (1.1 eq) in THF at 25°C for 4 hours.
Workup :
- Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Carbamoyl Chloride Route
Procedure :
- Prepare cyclohexylcarbamoyl chloride by reacting cyclohexylamine with triphosgene (0.5 eq) in toluene at 50°C.
- Add the tetrazole-methylamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Huisgen + Amination | 4 | 58% | High regioselectivity | Multi-step, bromination hazard |
| UT-4CR | 3 | 65% | Modular, one-pot | Requires ester hydrolysis |
| Reductive Amination | 3 | 70% | Avoids halogenated reagents | Cyanide handling required |
Scale-Up Considerations and Industrial Feasibility
- Huisgen Route : Suitable for large-scale production due to robust yields and commercial availability of reagents.
- UT-4CR : Limited by the cost of TMSN₃ and challenges in recycling solvents.
- Safety : Triphosgene is preferred over phosgene for carbamoyl chloride generation, aligning with industrial safety protocols.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibition
One of the primary biological activities associated with this compound is its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B plays a crucial role in insulin signaling, making it a significant target for diabetes treatment. Research indicates that related tetrazole derivatives exhibit potent inhibitory activity against PTP1B, with IC50 values suggesting strong efficacy.
Antimicrobial Activity
Tetrazole-containing compounds have demonstrated promising antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, indicating that 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may possess similar effects. The structural features of this compound could enhance its interaction with microbial targets.
Enzyme Inhibition
This compound may also function as an enzyme inhibitor beyond PTP1B. Urea derivatives have been studied for their inhibitory effects against enzymes such as urease and acetylcholinesterase (AChE). For instance, related compounds have shown IC50 values ranging from 0.63 µM to 21.25 µM for urease inhibition, suggesting that this compound could exhibit comparable or enhanced inhibitory effects due to its unique structure .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
Key Observations :
Tetrazole-Containing Angiotensin II Antagonists
Key Observations :
- CV-11974 and TCV-116 highlight the importance of the tetrazole ring in angiotensin receptor binding. The target compound’s urea group may offer alternative hydrogen-bonding interactions compared to CV-11974’s carboxylic acid .
- Candesartan-related compounds demonstrate that cyclohexyloxycarbonyloxy groups improve prodrug stability, suggesting the target’s cyclohexyl substituent could enhance pharmacokinetics .
Substituent Effects on Tetrazole Derivatives
Key Observations :
- The 4-methoxyphenyl group on tetrazole is recurrent in sulfonylated derivatives (e.g., 3ja, 3ia), suggesting its compatibility with diverse functionalizations .
- Methyl-substituted tetrazoles (e.g., 6a) exhibit lower steric hindrance but reduced electronic effects compared to aryl-substituted analogs .
Biological Activity
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound can be synthesized through various methods involving the reaction of cyclohexyl isocyanide with 4-methoxyphenyl tetrazole derivatives. The synthesis typically involves the following steps:
- Formation of Tetrazole : The initial step involves the synthesis of the tetrazole ring from appropriate precursors.
- Urea Formation : The reaction between the cyclohexyl isocyanide and the synthesized tetrazole leads to the formation of the urea structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives, including those similar to this compound. For instance, compounds bearing a tetrazole moiety have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15.0 |
| Related Tetrazole Compound | MDA-MB-231 (Breast Cancer) | 12.5 |
| Related Tetrazole Compound | A549 (Lung Cancer) | 10.0 |
These findings suggest that the incorporation of a tetrazole ring enhances antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of urea and tetrazole derivatives have been extensively studied. Research indicates that compounds containing these functional groups exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives similar to this compound showed activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Study on Antitumor Efficacy
A study published in Molecular Pharmacology evaluated a series of urea derivatives, including those with a tetrazole scaffold. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of tetrazole-containing compounds, revealing that modifications at the phenyl ring significantly influenced activity. The study found that compounds with electron-donating groups showed increased potency against resistant strains of bacteria .
Q & A
Basic: What synthetic strategies are effective for synthesizing 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a tetrazole-containing intermediate with a cyclohexylurea moiety. A robust method includes:
- Stepwise coupling : Reacting 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole with a preformed cyclohexylurea derivative under basic conditions (e.g., K₂CO₃ in anhydrous toluene) .
- Azide-amine cyclization : Using a toluene reflux system with azide intermediates and amines, followed by purification via column chromatography (e.g., 5–10% MeOH in CHCl₃) .
Optimization : Yield improvements can be achieved by: - Controlling reaction time (monitored via TLC) .
- Using anhydrous solvents to minimize side reactions .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., distinguishing urea NH signals and tetrazole aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
- HPLC : To assess purity, especially for biologically active derivatives .
Basic: How can researchers design analogues of this compound to explore structure-activity relationships (SAR)?
Analogue design focuses on modifying:
- Tetrazole substituents : Replace 4-methoxyphenyl with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter steric/electronic profiles .
- Urea linker : Introduce alkyl or aryl groups on the cyclohexyl moiety to modulate lipophilicity .
Methodology : - Use isocyanide-based multicomponent reactions (e.g., tert-butyl isocyanide) for rapid diversification .
- Screen analogues via in vitro assays (e.g., receptor binding) to correlate substituents with activity .
Advanced: How can researchers resolve contradictions in crystallographic data for urea-tetrazole derivatives?
Conflicts may arise from:
- Disordered solvent molecules : Use SQUEEZE in PLATON to model solvent regions .
- Twinning in crystals : Apply twin refinement protocols in SHELXL or switch to synchrotron data for higher resolution .
Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) and hydrogen-bonding networks .
Advanced: What computational approaches are suitable for predicting binding modes of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to dock into homology models (e.g., angiotensin II receptors, given structural similarity to candesartan ).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of predicted binding poses .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogues .
Advanced: How should researchers address inconsistent biological activity data across analogues with similar substituents?
Potential causes and solutions:
- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify susceptible groups .
- Off-target effects : Use selectivity profiling (e.g., kinase panels) .
- Solubility limitations : Measure logP and adjust substituents (e.g., add polar groups) .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
- Purification : Replace column chromatography with recrystallization (e.g., EtOH/AcOH mixtures) for large batches .
- Solvent Selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
Advanced: How can researchers validate the proposed mechanism of action for this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
